

Unveiling the Synthetic Retinoid Ch55: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ch55	
Cat. No.:	B7805365	Get Quote

An in-depth analysis of the potent synthetic retinoid **Ch55**, detailing its chemical properties, biological functions, and mechanism of action for researchers, scientists, and drug development professionals.

Contrary to inquiries regarding its natural origins, **Ch55** is a synthetically developed compound, a potent retinoid that is not found in nature. Its significance lies in its powerful biological activities and its high affinity for specific nuclear receptors, making it a valuable tool in biomedical research and a potential candidate for therapeutic development. This guide provides a comprehensive overview of its chemical characteristics and biological functions.

Chemical and Physical Properties

Ch55, with the chemical name 4-[(1E)-3-[3,5-bis(1,1-Dimethylethyl)phenyl]-3-oxo-1-propenyl]benzoic acid, is a well-defined molecule with specific physical and chemical properties.[1] A summary of these properties is presented in the table below.

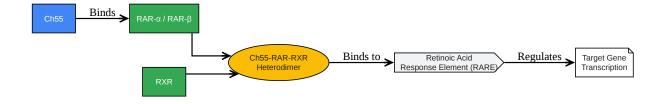


Property	Value
Chemical Formula	C24H28O3
Molecular Weight	364.47 g/mol [2]
CAS Number	110368-33-7[2]
Purity	≥98% (HPLC)[2]
Appearance	Not specified, likely a solid
Solubility	Soluble in ethanol (up to 50 mM) and DMSO (up to 100 mM)[2]

Biological Activity and Mechanism of Action

Ch55 is recognized as a highly potent synthetic retinoid that exhibits high affinity for Retinoic Acid Receptors alpha (RAR- α) and beta (RAR- β).[2] It displays low affinity for cellular retinoic acid-binding protein (CRABP), which is a key factor in its potent activity.[2] Its mechanism of action revolves around its ability to act as an agonist for RARs, which are ligand-activated transcription factors that regulate gene expression involved in cell growth, differentiation, and apoptosis.

The binding of **Ch55** to RARs initiates a cascade of molecular events, leading to the transcription of specific target genes. This interaction is central to its observed biological effects.



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Ch55 signaling pathway through RAR activation.



Experimental Data on Biological Activities

The biological potency of **Ch55** has been quantified in various cellular assays. These studies highlight its effects on cell differentiation and the inhibition of specific cellular processes.

Cell Line/System	Biological Effect	EC50 Value
Rabbit Tracheal Epithelial Cells	Inhibition of transglutaminase	0.02 nM[2]
Rabbit Tracheal Epithelial Cells	Increase in cholesterol sulfate	0.03 nM[2]
Embryonic Carcinoma F9 Cells	Induction of differentiation	0.26 nM[2]
Melanoma S91 Cells	Induction of differentiation	0.5 nM[2]
3T6 Fibroblasts	Inhibition of ornithine decarboxylase induction	1 nM[2]

Experimental Protocols

The following outlines the general methodologies used to determine the biological activity of **Ch55**.

Cell Differentiation Assays:

- Cell Culture: Embryonic carcinoma F9 cells or melanoma S91 cells are cultured in appropriate media and conditions.
- Treatment: Cells are treated with varying concentrations of Ch55 dissolved in a suitable solvent (e.g., DMSO).
- Assessment of Differentiation: After a specific incubation period, cellular differentiation is
 assessed using morphological changes, expression of differentiation-specific markers (e.g.,
 via immunofluorescence or western blotting), or functional assays.
- EC₅₀ Determination: The concentration of **Ch55** that induces 50% of the maximal differentiation response (EC₅₀) is calculated from dose-response curves.

Enzyme Activity Assays (e.g., Ornithine Decarboxylase):



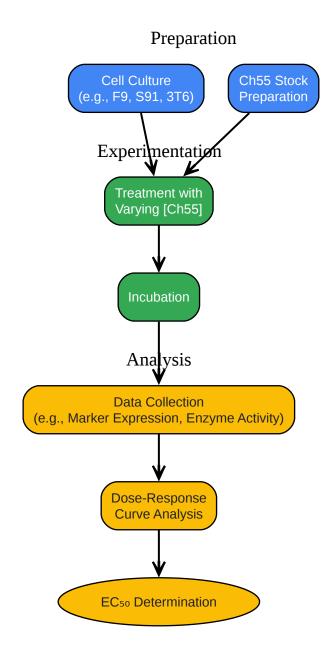




- Cell Culture and Treatment: 3T6 fibroblasts are cultured and treated with an inducer of ornithine decarboxylase in the presence or absence of varying concentrations of Ch55.
- Cell Lysis: After treatment, cells are lysed to release intracellular contents, including the enzyme of interest.
- Enzyme Assay: The activity of ornithine decarboxylase in the cell lysates is measured using a specific substrate that yields a quantifiable product.
- EC₅₀ Determination: The concentration of **Ch55** that causes 50% inhibition of the induced enzyme activity is determined.

The experimental workflow for assessing the impact of **Ch55** on a specific cellular process is depicted below.





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General experimental workflow for evaluating **Ch55** bioactivity.

In summary, **Ch55** is a potent synthetic retinoid with significant biological effects mediated through its interaction with RAR- α and RAR- β . Its well-characterized activities and mechanism of action make it a subject of interest for research in cell differentiation, cancer therapy, and regenerative medicine.



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- To cite this document: BenchChem. [Unveiling the Synthetic Retinoid Ch55: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7805365#biological-origin-and-natural-sources-of-ch55]

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